![molecular formula C22H23NO2 B14238202 4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol) CAS No. 590381-07-0](/img/structure/B14238202.png)
4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol) is an organic compound characterized by the presence of two methylphenol groups connected through a central ethane unit, which is further substituted with an aminophenyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol) typically involves a multi-step process. One common method includes the reaction of 4-aminophenylboronic acid with ethyl ketone under basic conditions, followed by bromination to yield the desired product . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Mechanism of Action
The mechanism of action of 4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol) involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. Additionally, the compound’s ability to undergo redox reactions plays a crucial role in its biological activity, affecting cellular pathways and processes .
Comparison with Similar Compounds
4,4’-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol) can be compared with other similar compounds, such as:
Tetrakis(4-aminophenyl)ethene: This compound has a similar structure but with four aminophenyl groups, offering different chemical and physical properties.
4,4’-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2-methylphenol): This compound differs by having hydroxy groups instead of amino groups, leading to variations in reactivity and applications.
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane:
Properties
CAS No. |
590381-07-0 |
|---|---|
Molecular Formula |
C22H23NO2 |
Molecular Weight |
333.4 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-1-(4-hydroxy-3-methylphenyl)ethyl]-2-methylphenol |
InChI |
InChI=1S/C22H23NO2/c1-14-12-17(6-10-20(14)24)22(3,16-4-8-19(23)9-5-16)18-7-11-21(25)15(2)13-18/h4-13,24-25H,23H2,1-3H3 |
InChI Key |
BIZDJQRWENOXLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


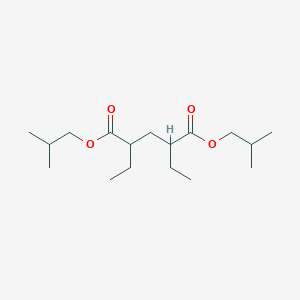
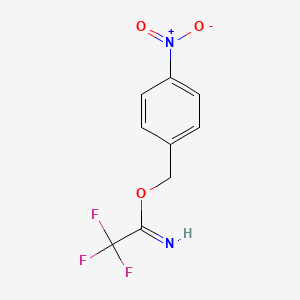

![7,7'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(heptan-1-ol)](/img/structure/B14238139.png)
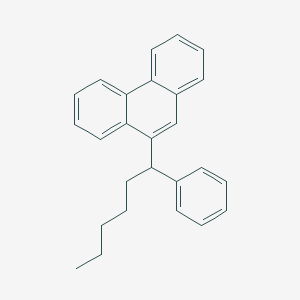
![1-[(1,3-Benzothiazol-2-yl)sulfanyl]dodecan-2-ol](/img/structure/B14238144.png)

![N-[(3alpha,5alpha)-Cholestan-3-yl]-3-phenylprop-2-enamide](/img/structure/B14238150.png)
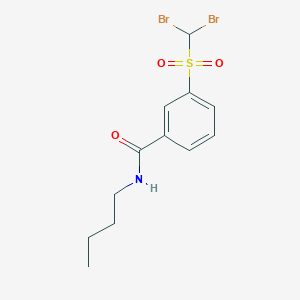
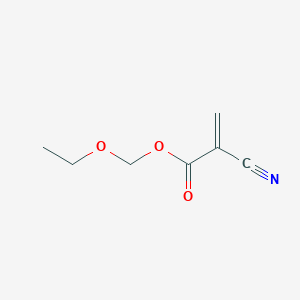

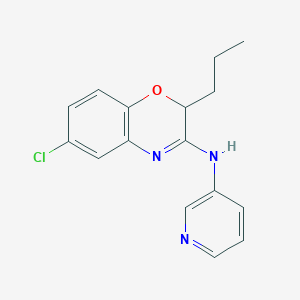
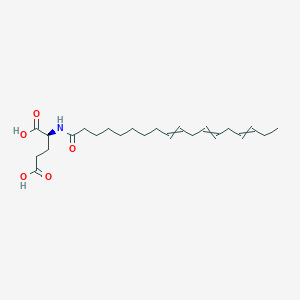
![9-[10-(Naphthalen-1-YL)anthracen-9-YL]-9H-carbazole](/img/structure/B14238193.png)
